molecular formula C24H21BrN4O2 B2610498 1-(4-bromo-2-methylphenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea CAS No. 1796890-25-9

1-(4-bromo-2-methylphenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea

Katalognummer: B2610498
CAS-Nummer: 1796890-25-9
Molekulargewicht: 477.362
InChI-Schlüssel: ZNCBZIKVLDGARD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-bromo-2-methylphenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea is a useful research compound. Its molecular formula is C24H21BrN4O2 and its molecular weight is 477.362. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Polymorphs and Solubilization

Polymorphs of related benzodiazepin-urea compounds have been studied, revealing two crystalline forms (alpha- and beta-forms) obtained by recrystallization, with efforts to enhance solubility and bioavailability through solid dispersion and wet grinding methods. These forms showed enhanced bioavailability compared to mechanical mixtures in in vitro and in vivo studies, highlighting the importance of physical form in drug absorption and efficacy (Yano et al., 1996).

Optical and Nonlinear Applications

Studies on benzodiazepin derivatives, including theoretical designs with various substituents, have shown potential for optical and nonlinear applications. These compounds exhibit significant absorption spectra and high βtot values, suggesting their utility in nonlinear optical (NLO) technologies. The NH2 derivative, in particular, was noted for its remarkably high βtot value, indicating its potential in NLO applications (Shkir et al., 2022).

Colloidal Particles from Solid Dispersion Systems

The formation and characterization of colloidal particles from solid dispersion systems of benzodiazepin-urea compounds have been explored. These colloidal solutions showed stable physicochemical properties and demonstrated good absorption in vivo, suggesting a viable method for enhancing the bioavailability of poorly water-soluble drugs (Yano et al., 1996).

Gastrin/Cholecystokinin-B Receptor Antagonism

Research on benzodiazepin-urea compounds has also included their pharmacological profiling as potent and selective antagonists of gastrin/cholecystokinin-B (CCK-B) receptors. These studies have highlighted their potential therapeutic applications in conditions mediated by CCK-B receptors, such as gastrointestinal disorders (Takinami et al., 1997).

Synthesis and Characterization of Derivatives

The synthesis and characterization of new derivatives and their potential applications in various fields, including anticancer and enzyme inhibition activities, have been explored. These studies contribute to the understanding of the structural and functional versatility of benzodiazepin-urea compounds, opening avenues for novel therapeutic and technological applications (Abdel-ghany et al., 2001).

Eigenschaften

IUPAC Name

1-(4-bromo-2-methylphenyl)-3-(1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21BrN4O2/c1-15-14-17(25)12-13-19(15)26-24(31)28-22-23(30)29(2)20-11-7-6-10-18(20)21(27-22)16-8-4-3-5-9-16/h3-14,22H,1-2H3,(H2,26,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNCBZIKVLDGARD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)NC(=O)NC2C(=O)N(C3=CC=CC=C3C(=N2)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.